Ethyl 1-methyl-1H-1,2,3-triazole-4-carboxylate
Overview
Description
Ethyl 1-methyl-1H-1,2,3-triazole-4-carboxylate is a heterocyclic organic compound that belongs to the class of triazoles Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 1-methyl-1H-1,2,3-triazole-4-carboxylate can be synthesized through several methodsThis reaction typically requires a copper(I) catalyst and is carried out under mild conditions, often at room temperature .
Another method involves the esterification of 1-methyl-1H-1,2,3-triazole-4-carboxylic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, leading to higher efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-methyl-1H-1,2,3-triazole-4-carboxylate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Amines, thiols
Major Products
Oxidation: Triazole N-oxides
Reduction: Corresponding alcohols
Substitution: Various substituted triazoles
Scientific Research Applications
Ethyl 1-methyl-1H-1,2,3-triazole-4-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 1-methyl-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. In biological systems, the compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . This inhibition can disrupt essential biochemical pathways, leading to antimicrobial or antifungal effects .
Comparison with Similar Compounds
Ethyl 1-methyl-1H-1,2,3-triazole-4-carboxylate can be compared with other triazole derivatives, such as:
Methyl 1H-1,2,4-triazole-3-carboxylate: Similar in structure but differs in the position of the nitrogen atoms and the ester group.
1-Phenyl-1H-1,2,3-triazole-4-carboxylate: Contains a phenyl group instead of a methyl group, leading to different chemical properties and applications.
1-Benzyl-1H-1,2,3-triazole-4-carboxylate: Features a benzyl group, which can enhance its lipophilicity and biological activity.
This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other triazole derivatives.
Properties
IUPAC Name |
ethyl 1-methyltriazole-4-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c1-3-11-6(10)5-4-9(2)8-7-5/h4H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKZHEQWQNVBOQI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=N1)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90611902 | |
Record name | Ethyl 1-methyl-1H-1,2,3-triazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90611902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39039-48-0 | |
Record name | Ethyl 1-methyl-1H-1,2,3-triazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90611902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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